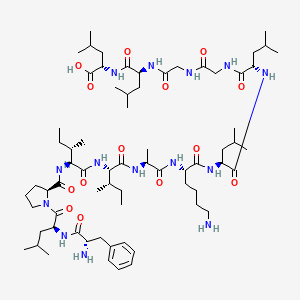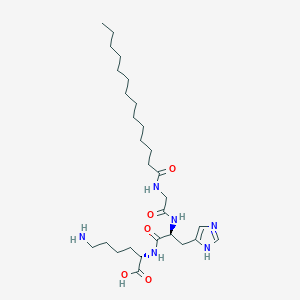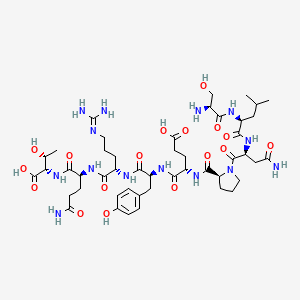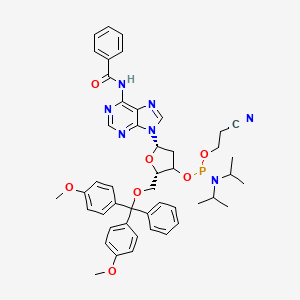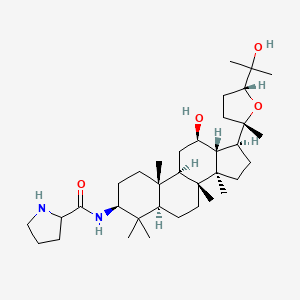
Dichlorogelignate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorogelignate is a selective inhibitor of topoisomerase II (Topo II), a crucial enzyme involved in DNA replication and cell division. This compound has a molecular formula of C32H34O18 and a molecular weight of 706.6 g/mol . It is derived from plants, specifically from the Boraginaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorogelignate involves multiple steps, starting from naturally occurring lignan derivatives. The synthetic route typically includes the selective chlorination of specific hydroxyl groups on the lignan backbone . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dichlorogelignate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its lignan precursor.
Substitution: Halogen substitution reactions can modify its chlorinated groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced lignan forms, and substituted lignan derivatives .
Scientific Research Applications
Dichlorogelignate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lignan derivatives.
Biology: Employed in studies involving DNA replication and cell division due to its inhibitory effect on topoisomerase II.
Medicine: Investigated for its potential use in cancer therapy as it can inhibit the proliferation of cancer cells by targeting topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Dichlorogelignate exerts its effects by selectively inhibiting topoisomerase II. This enzyme is responsible for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: A chemotherapeutic agent that also targets topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
Uniqueness
Dichlorogelignate is unique due to its high selectivity and potency as a topoisomerase II inhibitor. Unlike other inhibitors, it has a distinct lignan-based structure, which contributes to its specific binding affinity and inhibitory efficiency .
Properties
Molecular Formula |
C32H34O18 |
|---|---|
Molecular Weight |
706.6 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C32H34O18/c33-15-2-1-11(4-16(15)34)23-13-6-18(36)17(35)5-12(13)3-14(27(41)49-21-9-31(47,29(43)44)7-19(37)25(21)39)24(23)28(42)50-22-10-32(48,30(45)46)8-20(38)26(22)40/h1-6,19-26,33-40,47-48H,7-10H2,(H,43,44)(H,45,46)/t19-,20-,21-,22-,23-,24-,25-,26-,31+,32+/m1/s1 |
InChI Key |
GASRZGVXKCYAHZ-YIRMVFTQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@@H]4C[C@@](C[C@H]([C@H]4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC4CC(CC(C4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
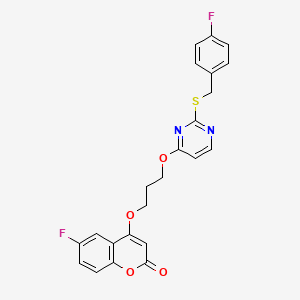
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
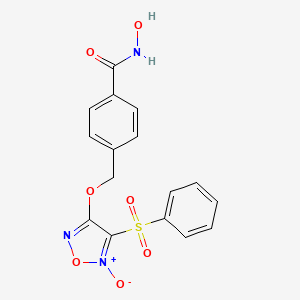
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
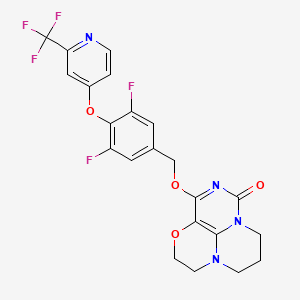
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
